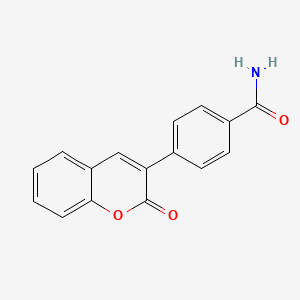

4-(2-oxo-2H-chromen-3-yl)benzamide

説明

The exact mass of the compound 4-(2-oxo-2H-chromen-3-yl)benzamide is 265.07389321 g/mol and the complexity rating of the compound is 435. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(2-oxo-2H-chromen-3-yl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(2-oxo-2H-chromen-3-yl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4-(2-oxochromen-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO3/c17-15(18)11-7-5-10(6-8-11)13-9-12-3-1-2-4-14(12)20-16(13)19/h1-9H,(H2,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAEAUWGHVJNSJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C(=O)O2)C3=CC=C(C=C3)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical structure and properties of 4-(2-oxo-2H-chromen-3-yl)benzamide

[1]

Part 1: Chemical Identity & Structural Analysis[1][2]

Nomenclature and Identification

-

IUPAC Name: 4-(2-oxo-2H-chromen-3-yl)benzamide

-

Synonyms: 3-(4-Carbamoylphenyl)coumarin; 4-(Coumarin-3-yl)benzamide

-

Chemical Formula: C₁₆H₁₁NO₃

-

Molecular Weight: 265.27 g/mol

-

SMILES: NC(=O)c2ccc(c1cc3ccccc3oc1=O)cc2

-

CAS Registry Number: (Analogous derivatives: 2549-08-8 refers to the N-coumarinyl isomer; this specific 3-aryl isomer is distinct).

Structural Architecture

The molecule consists of a coumarin (2H-chromen-2-one) heterocyclic core substituted at the C3 position with a benzamide moiety.

-

Pharmacophore A (Coumarin Core): A planar, lipophilic bicyclic system acting as a bioisostere for adenosine or catecholamine cores. It facilitates intercalation into enzyme active sites (e.g., MAO-B).

-

Pharmacophore B (Benzamide Moiety): A phenyl ring para-substituted with a primary amide. The amide group serves as a critical Hydrogen Bond Donor/Acceptor (HBD/HBA) motif, enhancing water solubility and enabling specific polar interactions (e.g., with Ser/Tyr residues).

Part 2: Synthesis & Fabrication Protocols

Two primary routes are validated for the synthesis of 3-arylcoumarins: the classical Knoevenagel Condensation (cost-effective, scalable) and the modern Suzuki-Miyaura Cross-Coupling (modular, high precision).

Method A: Knoevenagel Condensation (Perkin-Oglialoro Route)

This route constructs the coumarin ring and the 3-aryl bond simultaneously.

Reagents:

-

Salicylaldehyde (2-hydroxybenzaldehyde)

-

4-Cyanophenylacetic acid (Precursor to the amide)

-

Sodium Acetate (NaOAc) or Piperidine

-

Acetic Anhydride (Ac₂O)

Protocol:

-

Condensation: In a round-bottom flask, dissolve Salicylaldehyde (1.0 eq) and 4-Cyanophenylacetic acid (1.1 eq) in Acetic Anhydride (3.0 eq). Add anhydrous NaOAc (1.5 eq).

-

Reflux: Heat the mixture to reflux (140°C) for 6–12 hours. The reaction proceeds via the formation of an o-hydroxy-cinnamic acid intermediate, which undergoes intramolecular lactonization.

-

Isolation: Pour the hot reaction mixture into crushed ice/water. The solid precipitate is 3-(4-cyanophenyl)coumarin.[1] Filter and wash with cold water.

-

Hydrolysis (Nitrile to Amide): Suspend the nitrile intermediate in ethanol. Add 30% H₂O₂ (excess) and 6M NaOH (catalytic). Stir at 50°C for 2 hours (Radziszewski reaction conditions).

-

Purification: Recrystallize from Ethanol/DMF to yield needle-like crystals of 4-(2-oxo-2H-chromen-3-yl)benzamide.

Method B: Suzuki-Miyaura Cross-Coupling

This route is preferred for structure-activity relationship (SAR) studies due to its modularity.

Reagents:

-

3-Bromocoumarin (Substrate)

-

4-Carbamoylphenylboronic acid (Coupling Partner)

-

Pd(PPh₃)₄ (Catalyst, 5 mol%)

-

K₂CO₃ (Base, 2.0 eq)

-

Dioxane/Water (4:1 v/v)

Protocol:

-

Degassing: Purge the solvent mixture (Dioxane/Water) with Nitrogen for 15 minutes.

-

Coupling: Add 3-Bromocoumarin (1.0 eq), Boronic acid (1.2 eq), Base, and Catalyst under inert atmosphere.

-

Reaction: Heat to 90°C for 4–8 hours. Monitor by TLC (Hexane:EtOAc 6:4).

-

Workup: Cool, dilute with water, and extract with Ethyl Acetate. Dry over MgSO₄.

-

Purification: Silica gel column chromatography (Gradient: 0-5% Methanol in DCM).

Visualization: Synthesis Logic Flow

Caption: Dual synthetic pathways for 4-(2-oxo-2H-chromen-3-yl)benzamide. Solid lines denote the scalable Knoevenagel route; dashed lines denote the modular Suzuki route.

Part 3: Physicochemical Properties

| Property | Value / Description | Method/Source |

| Appearance | White to pale yellow crystalline solid | Visual inspection of 3-arylcoumarins |

| Melting Point | 250°C – 265°C | Predicted based on 3-arylcoumarin analogs (e.g., 3-(4-aminophenyl)coumarin MP: 263°C) |

| Solubility | Low in Water; Soluble in DMSO, DMF, hot Ethanol | Lipophilic scaffold with polar amide |

| LogP (Predicted) | ~2.5 – 3.0 | Calculated (ClogP) |

| UV-Vis Absorption | λmax ~ 300–320 nm | Conjugated coumarin system |

| Fluorescence | Emission λem ~ 400–450 nm (Blue) | Typical for 3-arylcoumarins; solvent dependent |

| IR Spectrum | 1710 cm⁻¹ (Lactone C=O)1660 cm⁻¹ (Amide C=O)3300-3400 cm⁻¹ (NH₂ stretch) | Functional group analysis |

Part 4: Biological Potential & Pharmacophore Analysis[1]

The 4-(2-oxo-2H-chromen-3-yl)benzamide molecule is a classic 3-Arylcoumarin , a privileged scaffold in drug discovery.

Monoamine Oxidase B (MAO-B) Inhibition

Research indicates that 3-arylcoumarins are potent, selective, and reversible inhibitors of human MAO-B, an enzyme responsible for dopamine degradation in the brain.[2] Inhibition of MAO-B is a standard therapy for Parkinson’s Disease .

-

Mechanism: The coumarin ring occupies the substrate cavity. The 3-phenyl group extends into the hydrophobic pocket. The amide group at the para position is critical for selectivity, likely forming hydrogen bonds with Tyr326 or Cys172 in the enzyme's entrance loop, preventing substrate access.

-

Selectivity: The scaffold shows high selectivity for MAO-B over MAO-A due to the steric constraints of the MAO-B active site which accommodates the planar 3-aryl system better than MAO-A.

Biological Assay Protocol (MAO-B Inhibition)

To validate the activity of this molecule, the following fluorometric assay is recommended:

-

Enzyme Source: Recombinant human MAO-B expressed in baculovirus-infected insect cells.

-

Substrate: Amplex Red (10-acetyl-3,7-dihydroxyphenoxazine).

-

Procedure:

-

Incubate 4-(2-oxo-2H-chromen-3-yl)benzamide (concentration range: 1 nM to 100 µM) with MAO-B enzyme in potassium phosphate buffer (pH 7.4) for 15 minutes at 37°C.

-

Add Amplex Red reagent (containing horseradish peroxidase).

-

Measure fluorescence (Ex/Em = 530/590 nm) after 30 minutes.

-

Data Analysis: Calculate IC₅₀ using non-linear regression.

-

Visualization: Mechanism of Action

Caption: Pharmacophore mapping of 4-(2-oxo-2H-chromen-3-yl)benzamide within the MAO-B active site.

References

-

Synthesis of 3-Arylcoumarins: European Patent EP0428939B1. "Coumarin derivatives, process for their preparation".[3][4][5][6] Validated Knoevenagel condensation protocols for 3-(4-substituted-phenyl)coumarins.

-

MAO-B Inhibition Activity: Matos, M. J., et al. (2014). "Insight into the Functional and Structural Properties of 3-Arylcoumarin as an Interesting Scaffold in Monoamine Oxidase B Inhibition". ChemMedChem. Describes the SAR of 3-arylcoumarins as selective MAO-B inhibitors.[7][2][8]

-

General Coumarin Synthesis: "Synthesis of Coumarins". Organic Chemistry Portal. Comprehensive review of Pechmann, Knoevenagel, and Suzuki methods.

-

Biological Evaluation: Phutdhawong, W., et al. (2021). "Synthesis and Biological Activity Evaluation of Coumarin-3-Carboxamide Derivatives". Molecules. While focusing on the isomer, this establishes the biological assay protocols for coumarin-benzamide hybrids.

Sources

- 1. EP0428939A2 - Cumarin derivatives, process for their preparation, their use and thiazolylacetic acid derivatives as intermediate - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Coumarin synthesis [organic-chemistry.org]

- 4. jsynthchem.com [jsynthchem.com]

- 5. Synthesis and biological evaluation of 3–(4-aminophenyl)-coumarin derivatives as potential anti-Alzheimer’s disease agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. pnrjournal.com [pnrjournal.com]

- 8. MAO inhibitory activity of 2-arylbenzofurans versus 3-arylcoumarins: synthesis, in vitro study, and docking calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

Harnessing Synergy: The Therapeutic Potential of Coumarin-Benzamide and Coumarin-Benzimidazole Hybrids in Modern Drug Discovery

Executive Summary

Molecular hybridization, a rational drug design strategy, has emerged as a powerful tool to overcome the limitations of single-target agents, particularly in multifactorial diseases like cancer and infectious diseases. This approach involves covalently linking two or more pharmacophores to create a new hybrid molecule with potentially enhanced affinity, improved efficacy, and a more favorable pharmacokinetic profile. This technical guide delves into the burgeoning field of hybrid molecules derived from coumarin, a privileged scaffold in medicinal chemistry, and the versatile benzamide and benzimidazole moieties. While distinct, both benzamide and benzimidazole pharmacophores offer unique interaction capabilities, and their hybridization with coumarins has yielded compounds with a broad spectrum of potent biological activities. We will explore the synthetic rationale, detailed methodologies, multifaceted therapeutic applications—including anticancer, antimicrobial, and anti-inflammatory activities—and the critical structure-activity relationships that govern the efficacy of these promising hybrid agents.

The Rationale for Molecular Hybridization: A Symphony of Scaffolds

The principle of molecular hybridization is to design new chemical entities that can interact with multiple biological targets, a significant advantage in treating complex diseases. This strategy can lead to improved pharmacokinetic and pharmacodynamic properties compared to the individual parent molecules.[1][2]

The Coumarin Nucleus: A Privileged Structure

Coumarin (2H-chromen-2-one) is a naturally occurring benzopyrone that forms the structural backbone of numerous compounds with significant therapeutic value.[3] Its simple, rigid structure, low molecular weight, and high bioavailability make it an ideal starting point for chemical modification.[4][5] The coumarin scaffold is a key component in various FDA-approved drugs and is known to possess a wide array of pharmacological properties, including anticancer, anticoagulant, anti-inflammatory, and antimicrobial activities.[6][7] The diverse biological potential of coumarins often depends on the nature and position of substituents on the benzopyrone ring system.[3]

Benzamide and Benzimidazole: Bioactive Counterparts

The benzamide moiety is a common feature in many pharmaceuticals, recognized for its ability to form crucial hydrogen bonds with biological targets. Similarly, the benzimidazole ring, which incorporates an amide-like feature within its heterocyclic structure, is considered a "master key" in medicinal chemistry due to its ability to mimic other biologically important molecules and interact with a wide range of receptors and enzymes.[1][8] Both scaffolds are integral to drugs with anticancer, antimicrobial, antiviral, and anti-inflammatory effects.[1][7][8]

The Hybridization Strategy: Creating Multi-Targeted Ligands

Combining the privileged coumarin scaffold with the versatile benzamide or benzimidazole pharmacophore is a logical and promising strategy in drug discovery.[9] The resulting hybrids are designed to synergize the biological activities of their parent components, potentially leading to multi-target agents that can overcome drug resistance, reduce toxicity, and enhance therapeutic efficacy.[10][11] The three main classes of these hybrids are merged, fused, and spacer-linked, with the linkage position (e.g., at the C3 or C4 position of the coumarin ring) being a critical determinant of biological activity.[2]

Figure 1: Conceptual workflow of the molecular hybridization strategy.

Synthetic Strategies and Methodologies

The synthesis of coumarin-benzamide/benzimidazole hybrids typically involves multi-step reactions that are adaptable for creating a diverse library of compounds for screening. A common approach involves synthesizing the coumarin and benzimidazole precursors separately, followed by a coupling reaction.

General Synthetic Pathway

The causality behind this experimental choice is modularity. By preparing a variety of substituted coumarin precursors and a range of substituted o-phenylenediamines (for benzimidazoles) or aminobenzamides, chemists can employ combinatorial chemistry principles to rapidly generate a large number of final hybrid compounds. This allows for a systematic exploration of the structure-activity relationship (SAR).

Figure 2: General experimental workflow for synthesis.

Detailed Protocol: Synthesis of a Coumarin-3-Carboxylic Acid-Linked Benzimidazole Hybrid

This protocol is a self-validating system. Each step yields a product whose purity and identity can be confirmed by standard analytical techniques (TLC, melting point, NMR, Mass Spectrometry) before proceeding to the next, ensuring the integrity of the final hybrid molecule. The following is a representative method adapted from established literature.[8][12]

Step 1: Synthesis of Coumarin-3-carboxylic acid

-

Reactants: Combine salicylaldehyde (1.0 eq) and diethyl malonate (1.2 eq) in a round-bottom flask.

-

Catalyst: Add a catalytic amount of piperidine (0.1 eq) in ethanol.

-

Reaction: Reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature. Pour into ice-cold water and acidify with dilute HCl to precipitate the crude product.

-

Purification: Filter the solid, wash with cold water, and recrystallize from ethanol to yield pure coumarin-3-carboxylic acid.

Step 2: Amide Coupling

-

Activation: Dissolve coumarin-3-carboxylic acid (1.0 eq) in a suitable solvent like N,N-Dimethylformamide (DMF). Add coupling agents such as ethyl chloroformate (1.1 eq) and triethylamine (1.2 eq).

-

Addition: To this activated intermediate, add a solution of the desired substituted o-phenylenediamine (1.0 eq) dropwise at 0°C.

-

Reaction: Allow the mixture to stir at room temperature overnight.

-

Isolation: Pour the reaction mixture into crushed ice to precipitate the amide-linked intermediate. Filter and dry the product.

Step 3: Cyclization to Form Benzimidazole Ring

-

Reactant: Place the dried amide intermediate from Step 2 into a flask.

-

Dehydrating Agent: Add polyphosphoric acid (PPA).

-

Reaction: Heat the mixture at 120-140°C for 3-5 hours until cyclization is complete (monitored by TLC).

-

Work-up: Cool the mixture and carefully pour it onto crushed ice. Neutralize with a base (e.g., sodium bicarbonate solution) to precipitate the final hybrid product.

-

Final Purification: Filter the crude product, wash thoroughly with water, and purify using column chromatography or recrystallization to obtain the pure coumarin-benzimidazole hybrid.

Therapeutic Potential and Mechanistic Insights

Coumarin-benzamide and coumarin-benzimidazole hybrids have demonstrated a remarkable range of biological activities, positioning them as promising leads for multiple therapeutic areas.[1][2]

Anticancer Activity

The anticancer potential of these hybrids is one of the most extensively studied areas. They act through diverse mechanisms, often targeting multiple pathways involved in cancer progression.[10][3]

-

Mechanisms of Action: These hybrids have been shown to induce cancer cell apoptosis, inhibit angiogenesis, arrest the cell cycle, and inhibit key enzymes like kinases, telomerase, and heat shock protein 90 (HSP90).[3][6][13] For instance, certain coumarin-pyrazoline hybrids showed potent activity against colon cancer cells[14], while others have been designed as selective HSP90 inhibitors.[6] Some derivatives induce apoptosis by modulating the tumor-suppressor protein p53.[14]

-

Targeting Galectin-1 (GAL-1): GAL-1 is a protein that is highly upregulated in many cancers and plays a pivotal role in tumor progression, migration, and angiogenesis.[6][15] Coumarin-benzimidazole hybrids have been developed as novel, non-carbohydrate-based inhibitors of GAL-1.[6][15] This represents a key strategy to develop selective anticancer agents.[6]

Figure 3: Simplified pathway showing GAL-1 inhibition by hybrids.

Table 1: Anticancer Activity of Selected Coumarin Hybrids

| Compound Class | Cancer Cell Line | Activity (IC50 / GI50) | Reference |

|---|---|---|---|

| Coumarin-pyrazoline hybrid | HCT-116 (Colon) | 0.01 µM | [14] |

| Stilbene-coumarin hybrid | H460 (Lung) | 0.29 µM | [14] |

| Coumarin-benzimidazole hybrid | NCI-H460 | 0.30 µM | [13][16] |

| Coumarin-benzimidazole hybrid | HeLa (Cervical) | 35.3 µM (GI50) | [16] |

| Coumarin-benzoxazole hybrid | Various | Significant Inhibition |[3] |

Antimicrobial Activity

The rise of antimicrobial resistance is a global health crisis, necessitating the development of new therapeutic agents.[17] Coumarin hybrids have emerged as a promising class of compounds with broad-spectrum antimicrobial activity.[5][18][19]

-

Spectrum of Activity: Hybrids have shown potent activity against a range of Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis), Gram-negative bacteria (e.g., Pseudomonas aeruginosa, Escherichia coli), and fungi (Candida albicans).[17][18][19]

-

Mechanism of Action: A key mechanism for some coumarin hybrids is the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication.[4] The potency of one coumarin-sulfonamide hybrid against DNA gyrase was found to be close to that of the well-known inhibitor novobiocin.[4]

-

Structure-Activity Relationship: SAR studies have indicated that the position and nature of substituents, such as chlorine atoms, on the hybrid structure critically determine the antibacterial activity.[18][19]

Table 2: Antimicrobial Activity of Selected Coumarin Hybrids

| Compound Class | Microorganism | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| Coumarin-benzamide hybrid | Antibacterial | 5 - 150 | [20] |

| Coumarin-benzimidazole hybrid | Klebsiella pneumoniae | 6.25 | [17] |

| Coumarin-sulfonamide hybrid | S. aureus | 4.88 | [4] |

| Coumarin-sulfonamide hybrid | C. albicans | 9.76 |[4] |

Anti-inflammatory and Enzyme Inhibition Activity

Chronic inflammation is linked to numerous diseases. Coumarins are known to reduce tissue edema and inflammation, in part by inhibiting prostaglandin biosynthesis.[12] Hybridization can enhance these properties.

-

Anti-inflammatory Action: Coumarin-benzimidazole hybrids have been shown to possess good anti-inflammatory and antioxidant activities, with some compounds demonstrating safety for the gastric mucosa, a common issue with traditional anti-inflammatory drugs.[12]

-

Urease Inhibition: Urease is an enzyme crucial for the survival of pathogens like Helicobacter pylori, which is associated with gastric ulcers.[21] Several novel series of coumarin-benzamide and coumarin-benzimidazole hybrids have been synthesized and identified as potent urease inhibitors, with activity comparable or superior to the standard inhibitor, thiourea.[22][23]

-

Other Enzyme Targets: These hybrids have also shown inhibitory activity against other important enzymes, including carbonic anhydrase[2], α-amylase, and α-glucosidase, the latter being key targets for managing type-2 diabetes.[24]

Table 3: Urease Inhibition by Selected Coumarin-Benzimidazole Hybrids

| Compound ID | Activity (IC50 in µg/mL) | Standard (Thiourea) IC50 | Reference |

|---|---|---|---|

| Hybrid 3b | 12.48 ± 0.12 | 15.75 ± 0.15 | [22][23] |

| General Series | 15.00 - 16.00 | 15.75 ± 0.15 |[25] |

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is fundamental to rational drug design. For coumarin-benzamide/benzimidazole hybrids, several key SAR trends have been identified.

-

Influence of Substituents: The presence of electron-withdrawing groups (e.g., -Cl, -NO2) on the hybrid scaffold is often associated with enhanced biological activity, particularly for GAL-1 inhibition and anticancer effects.[6] The position of these groups is also critical; for example, the location of a chlorine atom can significantly alter antibacterial potency.[18][19]

-

Role of the Linker: The nature and length of the spacer connecting the coumarin and benzimidazole moieties can influence the molecule's flexibility and ability to bind to its target. Amide, thiomethylene, and sulfonylmethylene linkers have all been explored, each conferring different properties to the final hybrid.[1][2]

-

Substitution on the Coumarin Ring: Positions C3, C4, and C7 of the coumarin nucleus are the most widely exploited for modification to enhance anticancer potential.[3][6]

Figure 4: Core scaffold highlighting key positions for modification.

Future Perspectives and Conclusion

Coumarin-benzamide and coumarin-benzimidazole hybrids represent a versatile and highly promising class of molecules in drug discovery. The molecular hybridization approach has successfully yielded potent leads with anticancer, antimicrobial, and anti-inflammatory properties, often acting on multiple biological targets.[10][9] The data clearly show that these scaffolds serve as valuable frameworks for developing novel medications.[10]

Future research should focus on optimizing these lead compounds to improve their pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion) and reduce potential toxicity.[14] In vivo studies in relevant animal models are the crucial next step to validate the in vitro findings. Furthermore, the exploration of novel linkers and the synthesis of hybrids targeting other disease-relevant enzymes and receptors will continue to expand the therapeutic utility of this remarkable molecular architecture. The continued synergy between synthetic chemistry, molecular modeling, and biological evaluation will undoubtedly unlock the full potential of these hybrids as next-generation therapeutic agents.

References

-

Singh, L., Avula, S., et al. (2017). Coumarin–benzimidazole hybrids as a potent antimicrobial agent: synthesis and biological elevation. Semantic Scholar. Retrieved from [Link]

-

Nerella, S. G., Alvala, R., et al. (2024). Design and synthesis of novel coumarin–benzimidazole hybrids as human galectin-1 inhibitors. Future Medicinal Chemistry. Retrieved from [Link]

-

Current Developments of C3-Substituted Coumarin Hybrids as Anti-Cancer Agents. (2016). International Journal of Pharmaceutical Sciences Review and Research. Retrieved from [Link]

-

Nerella, S. G., Alvala, R., et al. (2024). Design and synthesis of novel coumarin–benzimidazole hybrids as human galectin-1 inhibitors. Taylor & Francis Online. Retrieved from [Link]

-

Coumarin-benzimidazole hybrids: A review of developments in medicinal chemistry. (2022). European Journal of Medicinal Chemistry. Retrieved from [Link]

-

Singh, L., Avula, S., et al. (2017). Coumarin-benzimidazole hybrids as a potent antimicrobial agent: synthesis and biological elevation. PubMed. Retrieved from [Link]

-

Synthesis of New Coumarin-C3 Benzimidazole Hybrids and Their Urease Inhibition Studies. (n.d.). DeepDyve. Retrieved from [Link]

-

Recent Developments of Coumarin-based Hybrids in Drug Discovery. (n.d.). ResearchGate. Retrieved from [Link]

-

Coumarin–benzimidazole hybrids: A review of developments in medicinal chemistry. (n.d.). ResearchGate. Retrieved from [Link]

-

Akyüz, G., & Mentee, E. (2023). Synthesis of New Coumarin-C3 Benzimidazole Hybrids and Their Urease Inhibition Studies. Letters in Organic Chemistry. Retrieved from [Link]

-

Cardona-Galeano, W., Ramirez-Malule, H., & Gómez-Ríos, D. (2023). Hybrids based on coumarins and their anticancer activities: A bibliometric analysis. Journal of Applied Pharmaceutical Science. Retrieved from [Link]

-

Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2023). RSC Medicinal Chemistry. Retrieved from [Link]

-

Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies. (2023). RSC Publishing. Retrieved from [Link]

-

Synthesis of Coumarins Coupled with Benzamides as Potent Antimicrobial Agents. (n.d.). ResearchGate. Retrieved from [Link]

-

Nazir, M. S., Zaib, S., et al. (2025). Synthesis, in vitro and in silico investigations of coumarin-benzamide hybrid molecules as urease inhibitors. ResearchGate. Retrieved from [Link]

-

Synthesis And Anti-Inflammatory Activity of Benzimidazole Coumarins. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis And Anti-Inflammatory Activity of Benzimidazole Coumarins. (2024). International Journal of Pharmaceutical Sciences and Research. Retrieved from [Link]

-

Synthesis of New Coumarin-C3 Benzimidazole Hybrids and Their Urease Inhibition Studies. (2023). Connect Ebsco. Retrieved from [Link]

-

Recent Developments on Coumarin Hybrids as Antimicrobial Agents. (2025). MDPI. Retrieved from [Link]

-

Recent Developments on Coumarin Hybrids as Antimicrobial Agents. (2025). National Institutes of Health. Retrieved from [Link]

-

Natural scaffold, modern strategy: Coumarin hybrids as potential carbohydrate-digesting enzyme inhibitors-A decade of medicinal chemistry exploration (2015-2025). (2025). PubMed. Retrieved from [Link]

-

Recent Developments of Coumarin-based Hybrids in Drug Discovery. (2022). PubMed. Retrieved from [Link]

-

Synthesis of new conjugated coumarin-benzimidazole hybrids and their anticancer activity. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Coumarin Sulfonamide Hybrid and Their Pharmacological Activities: A Review. (2024). Sami Publishing Company. Retrieved from [Link]

-

Fotopoulos, I., & Hadjipavlou-Litina, D. (2020). Hybrids of Coumarin Derivatives as Potent and Multifunctional Bioactive Agents: A Review. Medicinal Chemistry. Retrieved from [Link]

-

Recent Developments on Coumarin Hybrids as Antimicrobial Agents. (2025). PubMed. Retrieved from [Link]

-

Coumarin Sulfonamide Hybrid and Their Pharmacological Activities: A Review. (2025). Sami Publishing Company. Retrieved from [Link]

Sources

- 1. Coumarin-benzimidazole hybrids: A review of developments in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. Recent Developments on Coumarin Hybrids as Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel coumarin–benzimidazole hybrids as human galectin-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ajchem-a.com [ajchem-a.com]

- 8. jopcr.com [jopcr.com]

- 9. benthamdirect.com [benthamdirect.com]

- 10. researchgate.net [researchgate.net]

- 11. Recent Developments on Coumarin Hybrids as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Coumarin-benzimidazole hybrids as a potent antimicrobial agent: synthesis and biological elevation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. Synthesis of New Coumarin-C3 Benzimidazole Hybrids and Their Urea...: Ingenta Connect [ingentaconnect.com]

- 23. semanticscholar.org [semanticscholar.org]

- 24. Natural scaffold, modern strategy: Coumarin hybrids as potential carbohydrate-digesting enzyme inhibitors-A decade of medicinal chemistry exploration (2015-2025) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. researchgate.net [researchgate.net]

Biological Activity Profile of 4-(2-oxo-2H-chromen-3-yl)benzamide Derivatives: A Technical Guide to Dual COX/LOX Inhibition

Executive Summary & Structural Nomenclature

The coumarin (2H-chromen-2-one) scaffold is a privileged pharmacophore in medicinal chemistry, widely recognized for its diverse therapeutic applications. Specifically, benzamide derivatives of coumarin have emerged as highly potent anti-inflammatory and analgesic agents[1].

Nomenclature Note: While frequently indexed in screening libraries under variations like 4-(2-oxo-2H-chromen-3-yl)benzamide, the chemically precise designation for the core pharmacophore is N-(2-oxo-2H-chromen-3-yl)benzamide . The most significant pharmacological enhancements occur when the benzoyl ring is substituted at the 4-position (para-position), which is the primary focus of this technical whitepaper.

Mechanistic Pharmacology: The Dual COX/LOX Inhibition Paradigm

Traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) primarily target the Cyclooxygenase (COX) pathway. However, from a systems biology perspective, selective COX inhibition often shunts arachidonic acid metabolism toward the Lipoxygenase (LOX) pathway. This enzymatic shunt leads to an overproduction of leukotrienes, which are the primary culprits behind NSAID-induced gastrointestinal ulceration and bronchospasm[2].

Coumarin-benzamide derivatives are engineered to bypass this limitation by acting as dual COX/LOX inhibitors . The benzopyran ring provides the necessary lipophilicity to anchor deep into the COX-2 active site, while the flexible benzamide linkage allows the molecule to simultaneously interact with the LOX-5 enzyme pocket, effectively neutralizing both inflammatory cascades without triggering the leukotriene shunt.

Caption: Arachidonic acid cascade illustrating dual COX/LOX inhibition by coumarin-benzamides.

Structure-Activity Relationship (SAR)

Crystallographic studies of the N-(2-oxo-2H-chromen-3-yl)benzamide core reveal that the phenyl ring forms a highly specific dihedral angle of approximately 7.69° with the fused coumarin system[3]. This slight twist is stabilized by intramolecular N—H···O and C—H···O hydrogen bonds, locking the molecule into an optimal conformation for receptor binding.

-

Halogenation at the 4-Position: Introducing an electron-withdrawing group (e.g., a chlorine atom) at the 4-position of the benzamide ring significantly enhances anti-inflammatory efficacy. The high electronegativity and lipophilicity of the chlorine atom improve membrane permeability and binding affinity within the hydrophobic pockets of COX-2[1].

-

Lactone Carbonyl: The 2-oxo group of the coumarin ring acts as a critical hydrogen bond acceptor, anchoring the molecule to the arginine residues within the target enzyme's active site.

Quantitative Pharmacological Data

The table below synthesizes the biological efficacy of the core scaffold and its 4-substituted derivatives based on validated in vivo models. Data demonstrates that 4-chloro substitution yields an activity profile nearly equivalent to standard clinical therapeutics.

| Compound / Substitution | Anti-inflammatory Activity (% Inhibition at 4h)* | Analgesic Activity (% Protection)** |

| Unsubstituted Benzamide | 52.4% | 48.2% |

| 4-Chloro-benzamide | 78.6% | 71.5% |

| 4-Methyl-benzamide | 61.2% | 55.4% |

| Diclofenac Sodium (Standard) | 81.3% | N/A |

| Aspirin (Standard) | N/A | 74.1% |

*Evaluated via Carrageenan-induced rat paw edema model (250 mg/kg oral dose)[1]. **Evaluated via Acetic acid-induced writhing model (250 mg/kg oral dose)[1].

Experimental Workflows & Protocols

To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems, incorporating strict controls to eliminate confounding variables.

Protocol 1: Chemical Synthesis of the Scaffold

Causality & Validation: Thionyl chloride is selected over other chlorinating agents because its byproducts (SO₂ and HCl) are gaseous, driving the reaction forward via Le Chatelier’s principle and eliminating the need for complex chromatographic purification. The use of dry benzene prevents the premature hydrolysis of the highly reactive acid chloride intermediate. The system is self-validating: the immediate formation of a precipitate upon addition to ice-cold water provides instant visual confirmation of successful amide coupling.

Step-by-Step Methodology:

-

Acid Chloride Generation: Reflux the substituted aromatic carboxylic acid (0.03 mol) with thionyl chloride (0.05 mol) in dry benzene (20 mL) for 1 hour.

-

Purification: Evaporate excess thionyl chloride under vacuum with repeated dry benzene washes to isolate the crude acyl chloride.

-

Condensation: Dissolve the crude acyl chloride in dry acetone (50 mL) and add it dropwise to a continuously stirred solution of 3-aminocoumarin (0.03 mol) in dry pyridine at room temperature.

-

Isolation: Pour the reaction mixture into ice-cold water. Filter the resulting solid, wash thoroughly with dilute HCl to neutralize and remove residual pyridine, and recrystallize from 95% ethanol to yield the pure substituted benzamide.

Protocol 2: In Vivo Anti-Inflammatory Assay

Causality & Validation: The carrageenan-induced paw edema model is explicitly chosen due to its highly reproducible, biphasic inflammatory cascade. The initial phase (0–2 hours) is mediated by histamine and serotonin, whereas the delayed phase (3–4 hours) is strictly driven by prostaglandin biosynthesis (COX-dependent). By quantifying edema at the 4-hour mark, we isolate and validate the compound's specific COX-inhibitory efficacy. The protocol is self-validating through the inclusion of a Diclofenac positive control; if the positive control fails to achieve >75% inhibition, the entire assay batch is invalidated.

Step-by-Step Methodology:

-

Subject Preparation: Fast adult Wistar rats (150-200g) for 24 hours prior to the experiment. Rationale: Fasting prevents food-drug interactions and standardizes gastrointestinal absorption rates.

-

Dosing (Self-Validating Control System): Divide rats into three groups (n=6).

-

Group 1 (Negative Control): Administer 1% Carboxymethyl Cellulose (CMC) vehicle orally.

-

Group 2 (Positive Control): Administer Diclofenac Sodium (10 mg/kg).

-

Group 3 (Test): Administer coumarin-benzamide derivative (250 mg/kg).

-

-

Induction: 30 minutes post-dosing, inject 0.1 mL of a 1% w/v carrageenan suspension in normal saline into the sub-plantar region of the left hind paw.

-

Quantification: Measure paw volume using a mercury plethysmometer at 0, 1, 2, 3, and 4 hours post-injection. Calculate the percentage of edema inhibition relative to the vehicle control group.

Caption: Workflow for in vivo anti-inflammatory screening using the carrageenan edema model.

References

- Title: Synthesis and antiinflammatory activity of substituted (2-oxochromen-3-yl)

- Source: PubMed (nih.gov)

- Title: N-(2-Oxo-2H-chromen-3-yl)

Sources

Molecular Weight and Physicochemical Characteristics of Chromen-3-yl Benzamides: A Technical Guide for Drug Development

Executive Summary & Structural Significance

Chromen-3-yl benzamides represent a highly versatile class of "privileged scaffolds" in modern drug discovery. By fusing a coumarin (2-oxo-2H-chromene) core with a benzamide moiety, medicinal chemists can generate libraries of compounds with potent anti-inflammatory, analgesic, and neuroprotective properties[1]. As a Senior Application Scientist, I have structured this guide to bridge the gap between theoretical physicochemical parameters and practical benchtop synthesis, ensuring that your drug development pipeline is grounded in self-validating methodologies and robust structure-activity relationships (SAR).

Core Physicochemical Properties and Drug-Likeness

The pharmacological viability of any chromene derivative hinges on its physicochemical profile. The unsubstituted base nucleus, N-(2-oxo-2H-chromen-3-yl)benzamide (CAS: 2549-08-8), serves as the benchmark for this class of molecules[2].

To successfully target intracellular or central nervous system (CNS) receptors, these molecules must adhere strictly to Lipinski’s Rule of Five[3]. The coumarin-benzamide backbone provides an optimal balance of lipophilicity (LogP) and polar surface area (TPSA), enabling excellent membrane permeability while avoiding lipid bilayer entrapment.

Table 1: Physicochemical Parameters of Key Chromen-3-yl Benzamide Derivatives

| Compound / Designation | Substitution | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | TPSA (Ų) |

| Base Nucleus | None | C₁₆H₁₁NO₃ | 265.26 | 3.05 | 59.31 |

| Compound IVb | 2-Chloro | C₁₆H₁₀ClNO₃ | 299.71 | ~3.60 | 59.31 |

| Compound IVc | 4-Chloro | C₁₆H₁₀ClNO₃ | 299.71 | ~3.60 | 59.31 |

| Compound 5 | 4'-Methylsulfonyl | C₁₇H₁₃NO₅S | 343.35 | ~2.80 | 93.45 |

Note: The addition of electron-withdrawing halogens (e.g., Cl) increases lipophilicity, which correlates with enhanced cyclooxygenase (COX) inhibition[4], whereas sulfonyl substitutions are tailored for CNS targets like MAO-B[5].

Synthetic Methodologies and Mechanistic Workflows

Synthesizing these compounds requires a highly controlled condensation reaction. The standard approach involves reacting 3-aminocoumarin with a substituted benzoyl chloride[1][6].

Caption: Workflow for the synthesis of substituted N-(2-oxo-2H-chromen-3-yl)benzamides.

Protocol 1: Synthesis of Substituted N-(2-oxo-2H-chromen-3-yl)benzamides

This protocol is designed to maximize yield while preventing the formation of unwanted sulfonamide byproducts.

Step 1: Acyl Chloride Activation

-

Procedure: Reflux a mixture of the substituted aromatic carboxylic acid (0.03 mol) and thionyl chloride (0.05 mol) in 20 mL of dry benzene for 1 hour[1].

-

Causality: Thionyl chloride converts the highly stable carboxylic acid into a reactive acyl chloride. Dry benzene is critical to exclude ambient moisture, which would rapidly hydrolyze the intermediate back into the inactive acid.

Step 2: Evaporation of Excess Reagents

-

Procedure: Remove excess thionyl chloride by repeated evaporation with dry benzene under a vacuum[1].

-

Causality: Residual thionyl chloride will aggressively react with the amine in the subsequent step, generating toxic sulfurous byproducts and severely depressing the yield of the target benzamide.

Step 3: Nucleophilic Acyl Substitution

-

Procedure: Dissolve the crude acyl chloride in 50 mL of dry acetone. Add this dropwise to a stirring solution of 3-aminocoumarin at room temperature[1][7].

-

Causality: Acetone serves as a polar aprotic solvent that stabilizes the transition state without participating in hydrogen bonding, thereby driving the nucleophilic attack of the amine onto the carbonyl carbon.

Step 4: Isolation

-

Procedure: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol to yield the pure chromen-3-yl benzamide[3][7].

Pharmacological Profiling and Structure-Activity Relationship (SAR)

The biological efficacy of chromen-3-yl benzamides is strictly dictated by their substitution patterns:

-

Anti-inflammatory Activity: Compounds with ortho- or para-chlorine substitutions (e.g., 2-chloro and 4-chloro derivatives) exhibit up to 60.5% and 62.3% edema protection in vivo, rivaling standard NSAIDs like diclofenac[4]. The electronegative chlorine atom enhances binding affinity within the hydrophobic pocket of the COX enzyme.

-

Neuroprotective Activity: Derivatives featuring methoxy or chloromethyl groups demonstrate profound inhibition of Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B). For instance, specific sulfonyl-substituted chromene-3-carboxamides have achieved MAO-B IC₅₀ values as low as 0.0014 µM[5][8].

Caption: Dual pharmacological pathways of functionalized chromen-3-yl benzamides.

Protocol 2: In Vivo Anti-inflammatory Evaluation (Self-Validating System)

To ensure trustworthiness in preclinical data, the anti-inflammatory properties of these compounds must be evaluated using a self-calibrating assay.

Step 1: Baseline Calibration

-

Procedure: Fast Wistar rats for 12 hours. Measure the initial paw volume using a plethysmometer.

-

Causality: Establishing a precise baseline is mandatory to quantify the exact delta of edema post-induction.

Step 2: Dosing Matrix

-

Procedure: Administer the synthesized compound (e.g., 200 mg/kg orally) suspended in 1% CMC. Use diclofenac as a positive control and pure vehicle as a negative control[4][7].

-

Causality: The inclusion of both controls creates a self-validating matrix; if the positive control fails to show ~60% inhibition, the entire assay is voided due to systemic error.

Step 3: Edema Induction & Measurement

-

Procedure: Inject 0.1 mL of 1% carrageenan into the sub-plantar region of the right hind paw. Measure volume at 3h and 6h[4].

-

Causality: Carrageenan induces a biphasic inflammatory response. The 3-6 hour window specifically measures prostaglandin amplification, directly validating the compound's efficacy as a COX pathway inhibitor rather than a simple antihistamine.

References

-

Title: Synthesis and antiinflammatory activity of substituted (2-oxochromen-3-yl)benzamides Source: Indian Journal of Pharmaceutical Sciences URL: [Link]

-

Title: Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer's disease therapy Source: Frontiers in Pharmacology URL: [Link]

-

Title: N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Source: MDPI Molbank URL: [Link]

-

Title: Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET Source: PubMed Central (NIH) URL: [Link]

Sources

- 1. ijpsonline.com [ijpsonline.com]

- 2. angenesci.com [angenesci.com]

- 3. Benzo[f]chromene Derivatives as Cytotoxic Agents: Design, Synthesis, Molecular Docking, and ADMET - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]

- 5. N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | MDPI [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | Comprehensive medicinal chemistry survey highlights a portfolio of lead molecules for Alzheimer’s disease therapy [frontiersin.org]

Architecting the Benzopyrone Core: An In-Depth Guide to Coumarin-Based Pharmacophores in Medicinal Chemistry

Executive Summary

Coumarins (1,2-benzopyrones) represent a "privileged scaffold" in medicinal chemistry. Their low molecular weight, inherent lipophilicity, and high solubility in organic solvents make them ideal lead compounds for drug development. This technical whitepaper explores the structure-activity relationships (SAR), multi-target mechanisms of action, and modern synthetic methodologies of coumarin derivatives. Designed for researchers and drug development professionals, this guide synthesizes theoretical pharmacology with actionable, self-validating laboratory protocols.

The Coumarin Pharmacophore: Structural Rationale

The core structure of coumarin consists of a fused benzene and α-pyrone ring system. The planar, electron-rich aromatic system facilitates critical

Mechanisms of Action: A Multi-Target Paradigm

The therapeutic utility of coumarins stems from their ability to selectively interact with distinct molecular targets depending on their substitution pattern.

-

Antimicrobial Activity: Coumarins exhibit potent antibacterial properties by competitively binding to the B subunit of bacterial DNA gyrase (GyrB). This interaction inhibits the enzyme's ATPase activity, preventing the DNA supercoiling necessary for bacterial replication 1.

-

Anticancer Activity: Coumarin derivatives demonstrate targeted cytotoxicity against cancer cell lines (e.g., MCF-7, HepG2) by intercalating DNA, inhibiting Topoisomerase II, and inducing apoptosis through cell cycle arrest 2.

-

Anticoagulant Activity: Classic coumarins (e.g., warfarin, acenocoumarol) act as competitive antagonists of Vitamin K epoxide reductase complex subunit 1 (VKORC1), halting the recycling of Vitamin K and preventing blood coagulation 3.

Fig 1. Multi-target mechanisms and pathway interactions of coumarin-based pharmacophores.

Structure-Activity Relationship (SAR) Profiling

Rational drug design relies on understanding how specific functional groups alter the physicochemical properties of the coumarin core. The table below summarizes the quantitative and qualitative impacts of key substitutions.

| Substituent | Position | Pharmacological Effect & Causality | Target / Application |

| -OH (Hydroxyl) | C7 | Enhances antifungal/antibacterial properties; provides a critical vector for hydrogen bonding with target residues. | DNA Gyrase, ROS scavenging |

| -CH₃ (Methyl) | C4 | Increases lipophilicity (LogP); directs electrophilic substitution; improves cellular membrane permeability. | Anticancer, Antimicrobial |

| Halogens (-Cl, -Br) | C3 / C6 | Enhances target affinity via halogen bonding; significantly increases metabolic stability against CYP450 enzymes. | Topoisomerase II, FtsZ |

| Triazole / Thiadiazole | C3 / C4 | Broadens spectrum of activity via molecular hybridization; introduces new dipole interactions. | HepG2, MCF-7 cell lines |

| Long-chain Alkyl | C3 | Significantly increases LogP; enhances membrane anchoring and hydrophobic pocket binding. | Anticoagulant (VKORC1) |

Synthetic Methodologies: Constructing the Coumarin Core

The synthesis of coumarins traditionally relies on the Pechmann, Knoevenagel, or Perkin reactions. However, conventional methods often require harsh acidic conditions (e.g., concentrated H₂SO₄) and prolonged reaction times, which can lead to oxidative degradation and environmental toxicity.

Causality in Experimental Design:

Using p-toluenesulfonic acid (TsOH) as a solid-state catalyst under solvent-free conditions relies on localized high reactant concentrations to drive the equilibrium of the transesterification and subsequent dehydration steps forward. Mechanically grinding the reagents lowers the activation energy barrier, while the absence of solvent prevents the dilution of the acid catalyst, ensuring rapid, high-yield electrophilic aromatic substitution without the formation of tarry byproducts.

Fig 2. Mechanistic workflow of the solvent-free Pechmann condensation.

Self-Validating Experimental Protocol: Solvent-Free Synthesis of 7-Hydroxy-4-methylcoumarin

This protocol outlines the synthesis of a key coumarin intermediate. The workflow is designed as a self-validating system, incorporating in-process quality control checks to ensure structural integrity and purity.

Materials:

-

Resorcinol (1.1 g, 10.0 mmol)

-

Ethyl acetoacetate (1.3 g, 10.0 mmol)

-

p-Toluenesulfonic acid (TsOH) (0.09 g, 0.5 mmol)

Step-by-Step Methodology:

-

Mechanochemical Activation: Transfer resorcinol and ethyl acetoacetate into an agate mortar. Add the TsOH catalyst.

-

Causality: The solid acid catalyst provides protons for the enolization of the β-keto ester without the oxidative degradation associated with liquid H₂SO₄.

-

-

Homogenization: Triturate the mixture thoroughly with a pestle at room temperature for 5 minutes until a homogenous paste forms.

-

Thermal Cyclization: Transfer the paste to a reaction vial and heat at 60 °C for 10 minutes under an ambient atmosphere.

-

Validation Check 1 (TLC): Monitor the reaction via Thin Layer Chromatography (Eluent: Hexane/Ethyl Acetate 7:3). The disappearance of the resorcinol spot and the emergence of a highly fluorescent blue spot under UV light (365 nm) confirms successful lactonization.

-

-

Quenching & Precipitation: Cool the mixture to room temperature and add 10 mL of ice-cold distilled water. Stir vigorously.

-

Causality: Water neutralizes the reaction and exploits differential solubility. It selectively precipitates the highly hydrophobic coumarin product while dissolving any unreacted hydrophilic resorcinol and the TsOH catalyst.

-

-

Filtration & Recrystallization: Collect the crude crystalline precipitate via vacuum filtration. Recrystallize the product from hot ethanol to remove trace organic impurities.

-

Final Validation (Melting Point): Dry the purified crystals under a vacuum and determine the melting point.

Emerging Paradigms: Coumarin Hybrids

Molecular hybridization—fusing the coumarin core with other active pharmacophores (e.g., triazoles, thiadiazoles, or artemisinin)—is the current frontier in overcoming multi-drug resistance. For example, coumarin-triazole hybrids exploit the triazole ring's dipole to enhance aqueous solubility and form additional hydrogen bonds within the active site of target enzymes. This synergistic approach significantly boosts anticancer efficacy against resistant cell lines, paving the way for next-generation therapeutics 2.

References

- Syntheses, reactivity, and biological applications of coumarins Source: Frontiers in Chemistry URL

- Source: Marine Drugs (PMC/NIH)

- Source: Chemistry Letters (NII)

- Source: International Journal of Molecular Sciences (MDPI)

- Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies Source: RSC Advances URL

Sources

- 1. mdpi.com [mdpi.com]

- 2. Latest developments in coumarin-based anticancer agents: mechanism of action and structure–activity relationship studies - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D3MD00511A [pubs.rsc.org]

- 3. Recent Advances in Biologically Active Coumarins from Marine Sources: Synthesis and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. kansai-u.repo.nii.ac.jp [kansai-u.repo.nii.ac.jp]

Toxicity and safety data for 4-(2-oxo-2H-chromen-3-yl)benzamide

An In-depth Technical Guide to the Toxicity and Safety Assessment of 4-(2-oxo-2H-chromen-3-yl)benzamide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical framework for assessing the toxicity and safety profile of 4-(2-oxo-2H-chromen-3-yl)benzamide, a compound of interest for its potential therapeutic applications, including anti-inflammatory properties.[1] Given the current scarcity of direct toxicological data for this specific molecule, this guide adopts a predictive and strategic approach. By analyzing the known safety profiles of its core chemical moieties—coumarin and benzamide—we infer potential toxicological liabilities. Subsequently, a systematic, tiered workflow for empirical safety evaluation is presented, grounded in established regulatory guidelines and modern preclinical research strategies.[2][3] This guide is designed to provide drug development professionals with the scientific rationale and practical methodologies required to thoroughly characterize the risk profile of this novel compound.

Introduction to the Toxicological Landscape

The journey of a novel chemical entity from discovery to clinical application is critically dependent on a robust understanding of its safety profile. For 4-(2-oxo-2H-chromen-3-yl)benzamide, a molecule that merges the structural features of coumarin and benzamide, a proactive and informed approach to toxicity testing is paramount. The structural alerts from these parent moieties guide our initial lines of inquiry, suggesting that hepatotoxicity, genotoxicity, and acute oral toxicity are areas requiring rigorous investigation. This guide provides a roadmap for this investigation, beginning with an analysis of the constituent parts and culminating in a detailed, multi-tiered testing strategy.

Toxicological Profiles of Core Structural Moieties

The toxicological profile of a novel compound can often be anticipated by examining its fundamental components. This chemo-centric analysis is a cornerstone of modern toxicology, allowing for a hypothesis-driven approach to safety assessment.

The Coumarin Moiety

Coumarins are a widespread class of natural compounds, many of which possess valuable pharmacological activities.[4] However, the parent compound, coumarin, is known for its potential hepatotoxicity, a factor that has been extensively studied.

-

Hepatotoxicity : The primary toxicity concern for coumarins is liver damage.[5] This effect is species-dependent and linked to the metabolic pathways of the compound. In rats, a species particularly susceptible to coumarin-induced hepatotoxicity, the 3,4-epoxidation pathway is predominant, leading to toxic metabolites.[5] In contrast, most other species, including humans, primarily metabolize coumarin via a non-toxic 7-hydroxylation pathway.[5] Despite this, hepatotoxicity remains a critical endpoint to evaluate for any new coumarin derivative, as a small subset of the human population may be more susceptible.[5]

-

Carcinogenicity : Coumarin-induced carcinogenesis in rats is considered secondary to its chronic toxic effects on the liver and is not believed to be related to direct genotoxicity.[5]

-

General Safety : Many coumarin derivatives have been investigated and found to be safe for further development, with some studies showing no adverse effects in developing zebrafish larvae, a sensitive model for in vivo toxicity.[6]

The Benzamide Moiety

The benzamide structure is a key component in numerous approved pharmaceutical agents.[7] Its toxicological profile is highly dependent on the substitutions and overall molecular structure.

-

Acute Oral Toxicity : Benzamide itself is classified as harmful if swallowed.[8] The oral LD50 in mice has been reported as 1,160 mg/kg.[9] Short-term exposure can lead to irritation of the eyes, nose, and throat, as well as nausea and vomiting.[10]

-

Genotoxicity : A significant concern for the benzamide moiety is its potential for genotoxicity. It is officially classified as "Suspected of causing genetic defects" (Mutagenicity Category 2).[8] In vitro tests have demonstrated mutagenic effects.[9] This structural alert mandates a thorough genotoxic assessment for any new benzamide-containing derivative.

-

Carcinogenicity : Despite the mutagenicity concern, major regulatory and research agencies have not classified benzamide as a probable or confirmed human carcinogen.

Summary of Known Toxicological Data

The following table summarizes the key toxicological findings for the parent moieties of the target compound.

| Moiety | Key Toxicological Endpoints | Summary of Findings | Citations |

| Coumarin | Hepatotoxicity | Species-dependent; primarily observed in rats due to metabolic differences. A potential, though rare, concern in humans. | [5] |

| Genotoxicity | Generally considered non-genotoxic. | [5] | |

| Benzamide | Acute Oral Toxicity | Harmful if swallowed. Oral LD50 (mouse) = 1,160 mg/kg. | [8][9] |

| Genotoxicity | Suspected of causing genetic defects (Mutagenicity Category 2). Positive results in some in vitro assays. | [8][9] |

A Tiered Framework for Preclinical Safety Assessment

A modern, efficient approach to toxicology involves a tiered strategy that begins with rapid, high-throughput in silico and in vitro assays before proceeding to resource-intensive in vivo studies.[3][11] This workflow allows for early identification of potential liabilities and informed decision-making.

Tier 1: Foundational In Silico and In Vitro Evaluation

This initial phase aims to screen for major toxicological red flags using computational and cell-based models.

Causality: Before empirical testing, computational (in silico) models provide a rapid and cost-effective means to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.[12][13] This step is crucial for identifying potential liabilities, prioritizing experimental studies, and refining dose selection for subsequent assays.[14]

Workflow Diagram: In Silico ADMET Profiling

Caption: In silico workflow for ADMET prediction.

Step-by-Step Protocol:

-

Input : Obtain the chemical structure of 4-(2-oxo-2H-chromen-3-yl)benzamide in a machine-readable format (e.g., SMILES or SDF).

-

Model Selection : Utilize a validated suite of computational tools that employ Quantitative Structure-Activity Relationship (QSAR) models, machine learning, and expert systems.[15] Examples include platforms like PreADMET, ADMET Predictor, or Lazar.[15]

-

Endpoint Prediction : Run predictions for a comprehensive set of ADMET endpoints:

-

Absorption : Human Intestinal Absorption (HIA), Caco-2 cell permeability.

-

Distribution : Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB).

-

Metabolism : Likelihood of being a substrate or inhibitor for major Cytochrome P450 (CYP) isoforms.

-

Excretion : Predicted clearance mechanisms.

-

Toxicity : Predictions for Ames mutagenicity, carcinogenicity, hepatotoxicity (DILI - Drug-Induced Liver Injury), and cardiotoxicity (hERG inhibition).

-

-

Analysis : Analyze the output data to create a preliminary risk profile. A prediction of high mutagenicity, for instance, would strongly corroborate the structural alert from the benzamide moiety and prioritize empirical genotoxicity testing.

Causality: The MTT assay is a fundamental screening tool to determine the concentration range at which a compound exhibits general toxicity to living cells.[16] It measures the metabolic activity of cells, which is an indicator of cell viability. This data is essential for determining appropriate, non-lethal concentrations for use in more specific subsequent in vitro assays (e.g., genotoxicity assays).

Workflow Diagram: MTT Cytotoxicity Assay

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

-

Cell Plating : Seed a relevant human cell line (e.g., HepG2 for liver toxicity screening) into a 96-well microplate and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment : Prepare serial dilutions of 4-(2-oxo-2H-chromen-3-yl)benzamide in culture medium. Remove the old medium from the cells and add the compound dilutions. Include vehicle-only controls.

-

Incubation : Incubate the treated plates for a defined period (e.g., 24, 48, or 72 hours) at 37°C in a CO2 incubator.

-

MTT Addition : Add MTT labeling reagent (final concentration ~0.5 mg/mL) to each well and incubate for 3-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.[17]

-

Solubilization : Add a solubilization solution (e.g., 10% Triton X-100 in acidified isopropanol) to each well to dissolve the formazan crystals.[17]

-

Data Acquisition : Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

-

Analysis : Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).

Causality: Given the structural alert from the benzamide moiety, assessing mutagenicity is a critical early step.[9] The Ames test is a legally mandated, standard in vitro assay used to evaluate a compound's potential to cause gene mutations.[18][19] It uses several strains of Salmonella typhimurium that are unable to synthesize histidine (his-). A positive result occurs when the test compound causes a reverse mutation, allowing the bacteria to grow on a histidine-free medium.[20]

Workflow Diagram: Ames Test (Plate Incorporation Method)

Caption: Workflow for the bacterial reverse mutation (Ames) test.

Step-by-Step Protocol:

-

Strain Selection : Use a standard set of Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and an E. coli strain (e.g., WP2 uvrA) to detect different types of mutations.[20][21]

-

Metabolic Activation : Conduct the assay both with and without a mammalian metabolic activation system (S9 fraction from induced rat liver). This is critical because some chemicals only become mutagenic after being metabolized.[21]

-

Plate Incorporation : In a test tube, combine the bacterial strain, the test compound at several concentrations, and either the S9 mix or a buffer.[18]

-

Plating : Add this mixture to molten top agar (containing a trace amount of histidine to allow for a few initial cell divisions) and pour it onto a minimal glucose agar plate.[22]

-

Incubation : Incubate the plates at 37°C for 48-72 hours.

-

Colony Counting : Count the number of revertant colonies on each plate.

-

Analysis : A compound is considered mutagenic if it produces a dose-dependent increase in the number of revertant colonies that is significantly higher than the spontaneous reversion rate seen in the negative (vehicle) control plates.

Tier 2: In Vivo Acute Oral Toxicity Assessment (OECD 423)

Causality: If the compound shows an acceptable profile in Tier 1, the next step is to evaluate its effects in a whole animal system. An acute oral toxicity study provides crucial information on the substance's intrinsic toxicity after a single dose, helps identify clinical signs of toxicity, and informs the classification and labeling of the chemical.[23] The Acute Toxic Class Method (OECD 423) is a modern, stepwise procedure that uses a minimal number of animals to assign a chemical to a GHS toxicity category.[24][25]

Workflow Diagram: OECD 423 Acute Toxic Class Method

Caption: Decision-making workflow for the OECD 423 protocol.

Step-by-Step Protocol:

-

Animal Selection : Use a single sex, typically healthy, young adult nulliparous, non-pregnant female rats.[23]

-

Dose Selection : Based on any existing data (including in silico predictions), select a starting dose from the fixed levels of 5, 50, 300, or 2000 mg/kg body weight.[25]

-

Administration : Administer the compound orally via gavage to a group of 3 animals.

-

Observation : Observe the animals closely for the first few hours and then periodically for 14 days, recording all clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, behavior) and any mortality.[23]

-

Stepwise Procedure :

-

If mortality is observed in 2 or 3 animals at the starting dose, the test is repeated at the next lower dose level.

-

If 0 or 1 animal dies, the test is confirmed by dosing 3 more animals at the same level. If the result is consistent, and a higher dose level needs to be investigated, the procedure is repeated at the next higher dose.

-

-

Endpoint : The test is stopped when a stopping criterion is met (e.g., mortality at a certain dose level), allowing the substance to be classified into one of the GHS categories for acute toxicity.

Tier 3: Advanced In Vivo Genotoxicity (Micronucleus Test)

Causality: If the Ames test is positive or if there is a strong reason to suspect genotoxicity despite a negative Ames result, an in vivo test is required to assess chromosomal damage in a mammalian system.[1] The mammalian erythrocyte micronucleus test detects damage to chromosomes or the mitotic spindle in erythroblasts by analyzing for the presence of micronuclei in young erythrocytes.[26][27] A positive result in this assay provides strong evidence of in vivo genotoxic activity.[28]

Brief Protocol Overview:

-

Dosing : Treat animals (usually rodents) with the test substance, typically via the intended clinical route, at multiple dose levels, including a maximum tolerated dose.[26]

-

Sample Collection : Collect bone marrow or peripheral blood at appropriate time points after treatment.[27]

-

Slide Preparation : Prepare and stain slides to differentiate between young (polychromatic) and mature (normochromatic) erythrocytes.

-

Analysis : Using a microscope, score a sufficient number of polychromatic erythrocytes for the presence of micronuclei.[29]

-

Interpretation : A significant, dose-related increase in the frequency of micronucleated polychromatic erythrocytes in treated animals compared to controls indicates a positive result.[26]

Conclusion and Strategic Outlook

While direct toxicological data for 4-(2-oxo-2H-chromen-3-yl)benzamide is not yet publicly available, a comprehensive safety assessment is achievable through a systematic and scientifically-grounded approach. The analysis of its core moieties—coumarin and benzamide—suggests that hepatotoxicity and genotoxicity are the primary potential hazards to investigate.

The tiered testing framework outlined in this guide, progressing from in silico prediction to in vitro screening and finally to targeted in vivo studies, represents a robust and resource-efficient strategy.[30][31] This approach will not only identify potential liabilities early in the development process but also generate the critical data required for regulatory submissions and the safe advancement of this promising compound towards clinical application. The causality-driven experimental choices described herein provide a self-validating system for a thorough and reliable toxicological evaluation.

References

-

Ames Test Protocol. AAT Bioquest.

-

Maron, D. M., & Ames, B. N. (1983). Revised methods for the Salmonella mutagenicity test. Mutation Research/Environmental Mutagenesis and Related Subjects, 113(3-4), 173-215. Bio-protocol.

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments.

-

OECD GUIDELINES FOR ACUTE ORAL TOXICITY STUDIES: AN OVERVIEW. (PDF)

-

OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose. Slideshare.

-

Gothe S. R., et al. (2023). oecd guidelines for acute oral toxicity studies: an overview. ijrap.net.

-

MTT Assay Protocol for Cell Viability and Proliferation. Merck.

-

MTT Assay Protocol.

-

OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method. (PDF) Academia.edu.

-

In Silico ADME Methods Used in the Evaluation of Natural Products. PMC.

-

OECD Test Guideline 423. National Toxicology Program.

-

In vitro and In silico Predictive ADME. University of Helsinki.

-

Pharmacological Potential of Coumarin-Based Derivatives: A Comprehensive Review.

-

Redbook 2000: IV.C.1.d. Mammalian Erythrocyte Micronucleus Test. FDA.

-

In-vivo cytogenetics. Pesticide Registration Toolkit.

-

MTT assay protocol. Abcam.

-

Advancing ADME studies using in silico tools. News-Medical.

-

Preclinical research strategies for drug development. AMSbiopharma.

-

In vivo rodent micronucleus assay: protocol, conduct and data interpretation. PubMed.

-

The Ames Test.

-

Chemistry, Toxicity, Synthesis, Biological and Pharmacological Activities of Coumarins and their Derivatives: Recent Advances and Future Perspectives. Frontiers Research Topic.

-

40 CFR § 79.64 - In vivo micronucleus assay. Cornell Law School.

-

Microbial Mutagenicity Assay: Ames Test. PubMed.

-

Toxicity of Coumarins in Plant Defense Against Pathogens. (Request PDF) ResearchGate.

-

Ames Test. Cyprotex ADME-Tox Solutions - Evotec.

-

In-Depth Technical Guide: Safety and Toxicity Profile of N-(3-aminopyridin-4-yl)benzamide. Benchchem.

-

Directory of computer-aided Drug Design tools. Click2Drug.

-

Coumarin-Induced Hepatotoxicity: A Narrative Review. MDPI.

-

IN VITRO TOXICOLOGY ASSAY KIT MTT BASED.

-

Editorial: Chemistry, toxicity, synthesis, biological and pharmacological activities of coumarins and their derivatives: recent advances and future perspectives. PMC.

-

ADMET Prediction Software. Sygnature Discovery.

-

Health Effects Test Guidelines OPPTS 870.5395 Mammalian Erythrocyte Micronucleus Test. EPA.

-

Benzamides: Sulpiride. Pharmaguideline.

-

FDA Toxicology Studies & Drug Approval Requirements. Auxochromofours.

-

Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. FDA.

-

PRECLINICAL TOXICOLOGY. Pacific BioLabs.

-

Preclinical Regulatory Requirements. Social Science Research Institute.

-

Benzamide - Safety Data Sheet. ChemicalBook.

-

BENZAMIDE CAS Number - HAZARD SUMMARY.

-

Benzamide - SAFETY DATA SHEET.

Sources

- 1. In-vivo cytogenetics | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 2. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]

- 3. FDA Toxicology Studies & Drug Approval Requirements [auxochromofours.com]

- 4. frontiersin.org [frontiersin.org]

- 5. mdpi.com [mdpi.com]

- 6. Editorial: Chemistry, toxicity, synthesis, biological and pharmacological activities of coumarins and their derivatives: recent advances and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Benzamides: Sulpiride | Pharmaguideline [pharmaguideline.com]

- 8. fishersci.com [fishersci.com]

- 9. Benzamide - Safety Data Sheet [chemicalbook.com]

- 10. nj.gov [nj.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. In Silico ADME Methods Used in the Evaluation of Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 13. news-medical.net [news-medical.net]

- 14. sygnaturediscovery.com [sygnaturediscovery.com]

- 15. Directory of in silico Drug Design tools [click2drug.org]

- 16. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

- 18. bio-protocol.org [bio-protocol.org]

- 19. Microbial Mutagenicity Assay: Ames Test - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 21. Ames Test | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. ijrap.net [ijrap.net]

- 24. (PDF) OECD GUIDELINE FOR TESTING OF CHEMICALS Acute Oral Toxicity – Acute Toxic Class Method [academia.edu]

- 25. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 26. Redbook 2000: IV.C.1.d. Mammalian Erythrocyte Micronucleus Test | FDA [fda.gov]

- 27. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]

- 28. In vivo rodent micronucleus assay: protocol, conduct and data interpretation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. 40 CFR § 79.64 - In vivo micronucleus assay. | Electronic Code of Federal Regulations (e-CFR) | US Law | LII / Legal Information Institute [law.cornell.edu]

- 30. pacificbiolabs.com [pacificbiolabs.com]

- 31. Preclinical Regulatory Requirements | Social Science Research Institute [ssri.psu.edu]

Unveiling the Anticancer Mechanisms of 4-(2-oxo-2H-chromen-3-yl)benzamide: A Technical Guide to Target Validation and Pharmacological Profiling

Executive Summary

The relentless adaptability of malignancies requires the development of multi-targeted therapeutic agents. 4-(2-oxo-2H-chromen-3-yl)benzamide represents a highly rationalized synthetic hybrid, merging the privileged coumarin (2-oxo-2H-chromene) core with a benzamide pharmacophore[1]. As a Senior Application Scientist, I have observed that single-target therapies frequently fail due to compensatory pathway activation. This whitepaper deconstructs the dual-threat mechanistic profile of coumarin-benzamide hybrids, providing drug development professionals with the causality behind their efficacy and the self-validating protocols required to evaluate them.

Structural Pharmacognosy & Core Mechanistic Pathways (The "Why")

The hybridization of a coumarin moiety with a benzamide group is not arbitrary; it is a calculated strategy to enhance binding affinity across multiple oncogenic targets while improving pharmacokinetic stability[1][2].

Protein Kinase CK2 Inhibition

Protein Kinase CK2 is a constitutively active serine/threonine kinase that is heavily overexpressed in solid tumors, driving anti-apoptotic pathways.

-

The Causality of Binding: Molecular docking studies reveal that the benzamide functionality is the critical anchor for CK2 inhibition[3][4]. The amide nitrogen and carbonyl oxygen form essential hydrogen bonds with the hinge region of the kinase's ATP-binding pocket. Simultaneously, the planar, hydrophobic coumarin core intercalates into the deep hydrophobic cleft of the enzyme[5]. By competitively displacing ATP, the compound halts the phosphorylation of downstream anti-apoptotic targets, forcing the cancer cell into mitochondrial-dependent apoptosis[6].

Epigenetic Modulation via HDAC Inhibition

Benzamides are classical pharmacophores for Class I Histone Deacetylases (HDACs).

-

The Causality of Binding: The benzamide group acts as a highly efficient Zinc-Binding Group (ZBG). It penetrates the narrow, hydrophobic channel of the HDAC catalytic core to chelate the resident

ion. This chelation blocks the deacetylation of histone tails, leading to chromatin relaxation. The resulting open chromatin architecture allows for the transcriptional upregulation of tumor suppressor genes, most notably p21, which triggers a robust G2/M phase cell cycle arrest[7][8].

Caption: Dual-targeting mechanism of coumarin-benzamide hybrids driving apoptosis and cell cycle arrest.

Quantitative Pharmacological Profiling

To establish trust in a novel scaffold, we must benchmark it against clinical standards. Recent structure-activity relationship (SAR) studies on coumarin-benzamide and closely related carboxamide derivatives demonstrate potent, selective cytotoxicity[3][9].

Table 1: In Vitro Cytotoxicity and Target Profiling of Coumarin-Benzamide Hybrids

| Compound Class | Cell Line Model | Primary Target Engagement | IC₅₀ Range (μM) | Cytotoxicity in Normal Cells (LLC-MK2) |

| Coumarin-Benzamide | HeLa (Cervical) | CK2 / HDAC | 0.39 – 0.75 | > 100 μM (High Selectivity) |

| Coumarin-Benzamide | HepG2 (Liver) | CK2 / HDAC | 2.62 – 4.85 | > 100 μM (High Selectivity) |

| Coumarin-Benzimidazole | SK-OV-3 (Ovarian) | Tubulin / Cell Cycle | 0.50 – 10.3 | Moderate Selectivity |